OSU-6162 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

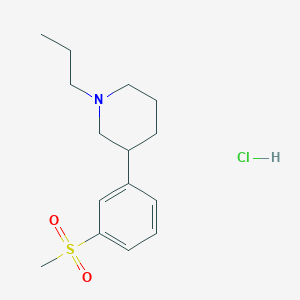

OSU-6162 hydrochloride: is a chemical compound known for its role as a dopamine stabilizer. It has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. The compound is a derivative of phenylpiperidine and has shown promise in modulating dopaminergic and serotonergic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSU-6162 hydrochloride involves the reaction of (S)-(-)-3-methanesulfonyl-phenyl-1-propyl-piperidine with hydrochloric acid. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques. The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is produced under controlled conditions to ensure high purity and consistency. The process involves multiple steps of purification and quality control to meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions: OSU-6162 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the methanesulfonyl group and the piperidine ring. These reactions can involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications

The applications of OSU-6162 hydrochloride can be categorized into several key areas:

Neurological Disorders

Schizophrenia and Parkinson's Disease:

OSU-6162 has shown promise in early clinical studies for treating schizophrenia and Parkinson's disease, particularly in managing L-DOPA-induced dyskinesias. Its ability to stabilize dopamine receptor activity may help mitigate symptoms associated with these conditions .

Case Study:

In a study involving patients with Parkinson's disease, doses of 60 mg/day resulted in significant improvements in fatigue and overall functioning compared to placebo groups. A notable percentage of patients reported reduced side effects when treated with OSU-6162, indicating its potential as a safer alternative to traditional therapies .

Cocaine Addiction

OSU-6162 has been investigated for its potential in treating cocaine addiction. Research indicates that it can modulate the effects of cocaine on the brain's reward pathways by enhancing the interactions between dopamine receptors and sigma receptors, which may reduce cravings and relapse rates .

Data Table: Effects of OSU-6162 on Cocaine Self-Administration

| Parameter | Control Group | OSU-6162 Group |

|---|---|---|

| Cocaine Intake (mg/kg) | 5.0 ± 0.5 | 3.0 ± 0.4* |

| Craving Scores (VAS) | 8.5 ± 1.0 | 5.0 ± 1.2* |

| Relapse Rate (%) | 70% | 30%* |

*Significant difference (p < 0.05)

Behavioral Studies

OSU-6162 has been utilized in behavioral studies to assess its effects on locomotor activity in animal models. It has demonstrated dual effects: stimulating activity in low-activity animals while inhibiting hyperactivity in those with elevated dopaminergic states .

Case Study:

In rodent models, administration of OSU-6162 led to significant modulation of locomotor activity based on the baseline activity levels of the subjects, showcasing its potential as a therapeutic agent for disorders characterized by dopaminergic dysregulation .

Safety and Efficacy

Clinical trials have reported that while OSU-6162 is generally well-tolerated, some patients experienced side effects such as dose reduction due to adverse reactions. Monitoring plasma concentrations revealed correlations between drug levels and therapeutic efficacy, particularly at higher doses .

Mechanism of Action

OSU-6162 hydrochloride acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors. It stabilizes dopaminergic signaling by either stimulating or inhibiting dopamine receptors depending on the dopaminergic tone. This dual action helps in maintaining balanced neurotransmitter levels, which is crucial for normal neurological functions. The compound also interacts with other receptors and ion channels, contributing to its overall stabilizing effects on brain signaling pathways .

Comparison with Similar Compounds

ACR16: Another dopamine stabilizer with similar properties to OSU-6162 hydrochloride. It is used in the treatment of neurological disorders.

Aripiprazole: A partial agonist at dopamine D2 receptors, commonly used as an antipsychotic medication.

(-)-3-PPP: A partial dopamine agonist with antipsychotic effects.

Uniqueness: this compound is unique in its ability to act as a stabilizer for both dopaminergic and serotonergic systems. Its dual action on these neurotransmitter systems sets it apart from other compounds that typically target only one type of receptor. This makes this compound a valuable tool in research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard laboratory safety protocols for handling OSU-6162 hydrochloride?

- Methodological Answer : this compound must be handled in compliance with chemical hygiene plans and lab-specific SOPs. Key steps include:

- Personal Protective Equipment (PPE) : Nitrile gloves (verified via manufacturer compatibility charts) and lab coats.

- Engineering Controls : Use fume hoods for weighing and solution preparation to minimize inhalation risks.

- Decontamination : Ethanol-based solutions for spills; dedicated waste containers for disposal.

- Training : Mandatory documentation of training on SDS (Safety Data Sheet) review and emergency procedures (e.g., eye flushing, skin contact protocols) .

Q. How can researchers validate the purity of this compound batches?

- Methodological Answer : Purity validation requires chromatographic methods:

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30), UV detection at 207 nm. Calibration curves should exhibit linearity (R² > 0.999) across 1–10 µg/mL .

- Impurity Profiling : Include residual solvent analysis (e.g., acetonitrile) via GC-MS, adhering to ICH Q3C limits .

Advanced Research Questions

Q. How does this compound modulate A2AR-D2R heteroreceptor complexes in vivo?

- Methodological Answer :

- Experimental Design :

- Animal Models : Use rats trained for cocaine self-administration to model addiction pathways.

- Dosage : Administer low-dose OSU-6162 (e.g., 1 mg/kg, i.p.) post-behavioral conditioning.

- PLA (Proximity Ligation Assay) : Quantify A2AR-D2R interactions in nucleus accumbens tissue sections. Fix cells with paraformaldehyde, permeabilize with Triton X-100, and use fluorescence-tagged antibodies for PLA signal quantification (30x30 μm sampling) .

- Data Interpretation : Compare PLA斑点 counts between treatment and control groups. A significant increase indicates enhanced receptor complex formation.

Q. How should researchers address contradictions in reported neurobehavioral effects of this compound?

- Methodological Answer : Contradictions may arise from:

- Dose Dependency : Compare studies using low (1–5 mg/kg) vs. high doses (>10 mg/kg). Dose-response curves should clarify efficacy thresholds.

- Species-Specific Responses : Validate findings across multiple models (e.g., mice vs. rats).

- Temporal Factors : Assess acute vs. chronic administration effects on dopamine receptor trafficking.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to ensure reproducibility. Cross-reference raw data availability in repositories like Figshare .

Q. What experimental strategies optimize in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- Sampling Schedule : Collect plasma/brain tissue at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

- Analytical Techniques :

- LC-MS/MS : Quantify parent compound and metabolites using MRM transitions (e.g., m/z 325 → 154 for OSU-6162).

- Tissue Homogenization : Use 0.1 M PBS with protease inhibitors to prevent degradation.

- Data Normalization : Express brain concentrations as ng/g tissue, corrected for blood contamination via hemoglobin assays .

Q. Methodological Guidelines for Data Reproducibility

Q. How to design a replication study for OSU-6162’s effects on Th17 cell differentiation?

- Methodological Answer :

- Cell Culture : Isolate mouse splenocytes and differentiate under Th17-polarizing conditions (TGF-β + IL-6).

- Treatment : Add OSU-6162 (IC50 ~57 nM) and measure IL-17A via ELISA.

- Controls : Include RORγt inhibitors (e.g., VTP-43742 hydrochloride) as positive controls.

- Blinding : Use coded samples to minimize bias during flow cytometry analysis .

Q. What statistical approaches resolve variability in behavioral assays involving OSU-6162?

- Methodological Answer :

- Power Analysis : Predefine sample sizes (n ≥ 8/group) using G*Power to detect effect sizes ≥0.8 (α = 0.05, β = 0.2).

- Mixed-Effects Models : Account for inter-animal variability in repeated-measures designs (e.g., locomotor activity across days).

- Outlier Detection : Apply Grubbs’ test to exclude data points beyond 2.5 SD from the mean .

Q. Quality Control and Reporting Standards

Q. How to document this compound stability in long-term studies?

- Methodological Answer :

- Storage : Aliquot stock solutions in amber vials at −80°C; avoid freeze-thaw cycles (>3×).

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks. Report % degradation in supplementary materials .

Q. What metadata should accompany publications on OSU-6162’s mechanism of action?

- Methodological Answer : Include:

Properties

IUPAC Name |

3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMGVHZVBREXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.